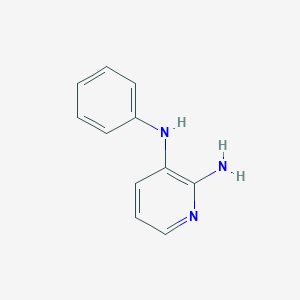

N3-Phenylpyridine-2,3-diamine

説明

N3-Phenylpyridine-2,3-diamine is a pyridine derivative featuring a phenyl group attached to the N3 position of the pyridine ring, with amino substituents at the 2- and 3-positions. These compounds are characterized by their bifunctional amino groups, which enable participation in coordination chemistry, dimerization reactions, and biological activity modulation.

特性

分子式 |

C11H11N3 |

|---|---|

分子量 |

185.22 g/mol |

IUPAC名 |

3-N-phenylpyridine-2,3-diamine |

InChI |

InChI=1S/C11H11N3/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h1-8,14H,(H2,12,13) |

InChIキー |

OZNGVLQCUAHHOJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)NC2=C(N=CC=C2)N |

製品の起源 |

United States |

類似化合物との比較

Key Structural and Functional Differences:

N3,N3-Dimethylpyridine-3,4-diamine demonstrates how altering the diamine positions (3,4 vs. 2,3) and adding dimethyl groups impacts solubility and scaffold versatility .

Biological Activity :

- Pyridine-2,3-diamine derivatives are enzymatically dimerized by Burkholderia sp. MAK1 into dipyrido-oxazines, which show anticancer and antimicrobial activity . This suggests N3-Phenylpyridine-2,3-diamine could undergo similar transformations.

- N2-Methylpyridine-2,3-diamine derivatives exhibit antibacterial properties dependent on the diamine’s substitution pattern, as shown in structure-activity relationship (SAR) studies .

Synthetic Utility: Substituted pyridine diamines are key intermediates in synthesizing polyamines and macrocycles. For example, N-(2-aminoethyl)propane-1,3-diamine derivatives are used to prepare cyclen-based compounds with anti-HIV-1 activity .

Anticancer Potential:

- Pyridine-2,3-diamine dimers (e.g., 2-amino-3H-dipyrido[3,2-b:2′,3′-e][1,4]oxazine-3-one) inhibit cancer cell proliferation via apoptosis induction, comparable to benzo[g]quinoxaline derivatives (IC₅₀ in submicromolar ranges) .

- The phenyl group in N3-Phenylpyridine-2,3-diamine may enhance lipophilicity, improving membrane permeability and target engagement compared to alkyl-substituted analogs.

Antimicrobial Activity:

- Triazole and pyrazole derivatives derived from pyridine diamines (e.g., compound 12) show antibacterial efficacy linked to substituent electronegativity and hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。